molecular formula C12H16ClN3O3 B2385459 2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride CAS No. 1807988-34-6

2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Cat. No.: B2385459
CAS No.: 1807988-34-6
M. Wt: 285.73
InChI Key: RGXUIYOGGOUJNU-UHFFFAOYSA-N
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Description

2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2,3-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents used include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Ethanamine Group: The resulting oxadiazole intermediate is then reacted with ethylenediamine or a similar amine under basic conditions to introduce the ethanamine group.

    Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring or the ethanamine group.

    Substitution: Alkylated or acylated derivatives of the ethanamine group.

Scientific Research Applications

2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with similar structural features.

    2,3-Dimethoxybenzoic Acid: A precursor in the synthesis of various oxadiazole derivatives.

    5-Bromo-2,3-dimethoxyphenyl-1,2,4-oxadiazole: A related compound with potential anti-Parkinson’s activity.

Uniqueness

2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is unique due to its specific combination of the oxadiazole ring and the ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)15-18-12;/h3-5H,6-7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXUIYOGGOUJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=NO2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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